molecular formula C9H11N3O5S B14824588 N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide

Cat. No.: B14824588
M. Wt: 273.27 g/mol
InChI Key: VIFMTGSKHYTCKZ-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-nitropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-7-5-10-9(12(13)14)4-8(7)17-6-2-3-6/h4-6,11H,2-3H2,1H3

InChI Key

VIFMTGSKHYTCKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the cyclopropoxy and nitro groups. The methanesulfonamide group is then introduced through a nucleophilic substitution reaction. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-6-nitropyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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